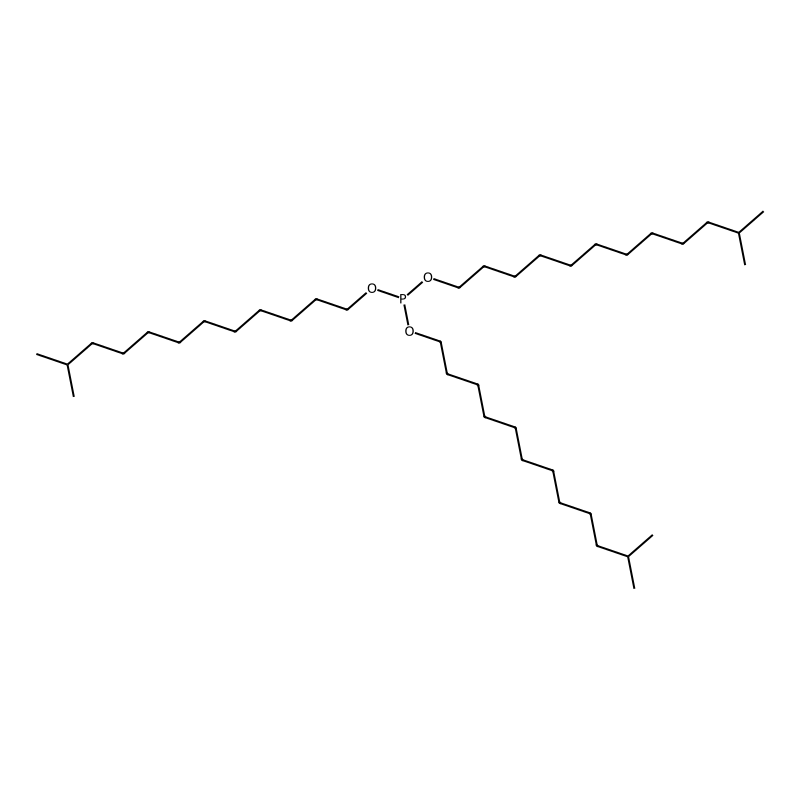

Triisotridecyl phosphite

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Polymer Chemistry

- Triisotridecyl phosphite is a known stabilizer in polymers []. Research has explored its effectiveness in enhancing the stability of various polymers, including ABS (Acrylonitrile Butadiene Styrene), PET (Polyethylene terephthalate), PVC (Polyvinyl chloride), and polyurethanes [, ]. These studies investigate how triisotridecyl phosphite helps prevent degradation caused by heat, light, or oxidation during processing and use of these polymers [, ].

Fire Retardancy

- Some scientific research explores the potential use of triisotridecyl phosphite as a flame retardant for polymers. Studies examine its ability to improve the fire resistance of materials by interfering with combustion mechanisms. This field of research is still under development, and more studies are needed to understand the effectiveness and safety implications of using triisotridecyl phosphite for this purpose.

Lubricant Additives

- Triisotridecyl phosphite is also investigated as a potential additive for lubricants. Research explores its lubricating properties and its ability to reduce friction and wear in machinery. Studies examine its effectiveness in various types of lubricants, such as motor oils and greases.

Triisotridecyl phosphite is a chemical compound with the molecular formula . It is a clear liquid that serves as an alkyl-aryl phosphite, primarily utilized as a processing stabilizer in various polymer applications. This compound enhances color stability and thermal resistance in materials such as polyvinyl chloride, polyethylene, and other plastics. Its ability to prevent degradation during the processing of polymers makes it valuable in industries that require high-performance materials .

Triisotridecyl phosphite can be synthesized through the reaction of tridecyl alcohol with phosphorus trichloride or phosphorus oxychloride. This method typically involves the following steps:

- Formation of Phosphite Ester: Tridecyl alcohol is reacted with phosphorus trichloride under controlled conditions.

- Neutralization: The resulting phosphite ester is then neutralized to remove any unreacted phosphorus compounds.

- Purification: The product is purified through distillation or other separation techniques to obtain triisotridecyl phosphite in its desired form .

Triisotridecyl phosphite finds extensive applications across various industries:

- Plastics: Used as a processing stabilizer for polyvinyl chloride and other thermoplastics.

- Coatings: Enhances the color stability and thermal properties of paints and coatings.

- Adhesives: Acts as a stabilizer in adhesive formulations to improve performance under heat.

- Textiles: Utilized in textile treatments to enhance durability and color retention .

Triisotridecyl phosphite shares similarities with several other phosphite compounds, which also serve as stabilizers and antioxidants. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Triisopropyl phosphite | Used as a solvent and stabilizer in various applications. | |

| Diisodecyl phenyl phosphite | Known for its effectiveness in PVC stabilization. | |

| Tridecyl phosphite | Commonly used in plasticizers and lubricants. |

Uniqueness of Triisotridecyl Phosphite: What sets triisotridecyl phosphite apart from these similar compounds is its superior performance in high-temperature applications and its specific effectiveness in enhancing color stability in various polymer systems, particularly those involving pigments .

The fundamental transesterification reaction proceeds through nucleophilic substitution at the phosphorus center, where isotridecanol displaces the existing alkoxy groups from the phosphite substrate. Studies have demonstrated that triphenyl phosphite serves as an effective precursor, reacting with isotridecanol under controlled conditions to yield the desired triisotridecyl phosphite product [1]. The reaction mechanism involves the formation of intermediate mixed phosphites before complete substitution occurs.

Industrial implementations employ sodium methoxide as the primary catalyst for this transformation, with reaction temperatures maintained between 120-150°C to ensure adequate reaction rates while minimizing thermal degradation [1]. The catalyst concentration typically ranges from 0.1 to 0.5 weight percent relative to the phosphite substrate, providing sufficient activity without compromising product quality.

An alternative approach utilizes trimethyl phosphite as the starting material, offering economic advantages due to its lower cost and higher availability [3]. This methodology requires elevated temperatures of 140-160°C and employs triethylamine as the base catalyst. Research has shown that this route achieves yields of 80-90% with excellent selectivity toward the target triisotridecyl phosphite [3].

Direct synthesis from phosphorus trichloride and isotridecanol represents the most atom-efficient transesterification approach [2]. This method operates at significantly lower temperatures (35-70°C) and utilizes triethylamine or pyridine as acid-binding agents. The three-step process involves sequential substitution of chloride ions with isotridecanol molecules, producing hydrogen chloride as the sole byproduct [4] [5].

The reaction stoichiometry follows the general equation:

PCl₃ + 3 C₁₃H₂₇OH + 3 R₃N → P(OC₁₃H₂₇)₃ + 3 R₃NHCl

Process optimization studies have identified triethylamine as the most effective base, with 3.3 equivalents providing optimal conversion rates [6]. Temperature control proves critical, as excessive heating above 80°C leads to phosphorus trichloride volatilization and reduced yields [6].

| Method | Temperature (°C) | Catalyst/Base | Yield (%) | Selectivity |

|---|---|---|---|---|

| Triphenyl phosphite + Isotridecanol | 120-150 | Sodium methoxide | 75-85 | Mixed products |

| Trimethyl phosphite + Tridecyl alcohol | 140-160 | Triethylamine | 80-90 | High to target |

| Phosphorus trichloride + Isotridecanol | 35-70 | Triethylamine/Pyridine | 85-95 | Excellent |

| Direct alcoholysis with base catalysis | 25-80 | Various tertiary amines | 70-90 | Good to excellent |

The transesterification pathway offers several advantages, including well-established reaction protocols, readily available starting materials, and scalable reaction conditions suitable for industrial implementation [7] [8].

Catalyst-Free Synthesis Approaches

Catalyst-free methodologies have gained significant attention due to their environmental benefits and simplified purification requirements. These approaches eliminate the need for metal catalysts or organic bases, reducing both production costs and potential contamination issues [9] [10] [11].

Direct thermal synthesis represents the simplest catalyst-free approach, relying on elevated temperatures to drive the phosphite formation reaction. This method operates at temperatures between 180-220°C under atmospheric pressure, utilizing the thermal energy to overcome activation barriers [12]. While reaction times extend to 8-12 hours, the process achieves yields of 60-75% without requiring additional chemical agents.

Microwave-assisted synthesis has emerged as a promising alternative, providing rapid heating and improved energy efficiency [13]. This technique operates at reduced temperatures of 120-150°C while significantly decreasing reaction times to 0.5-2 hours. The microwave energy provides selective heating of polar reaction components, enhancing reaction rates and achieving yields of 70-85% [13].

Solvent-mediated coupling without traditional catalysts utilizes the inherent reactivity of phosphorus-containing intermediates. Research has demonstrated that certain organic solvents can facilitate phosphite bond formation through hydrogen bonding or coordination effects [10]. These systems operate at moderate temperatures of 100-140°C and achieve yields of 65-80% over 4-8 hour reaction periods.

High-pressure conditions enable catalyst-free synthesis at elevated pressures of 5-15 bar, which increases the effective concentration of reactants and promotes favorable reaction kinetics [10]. This approach operates at temperatures of 150-200°C with reduced reaction times of 2-6 hours, achieving yields of 75-90%.

The mechanistic basis for catalyst-free synthesis relies on the inherent electrophilic character of phosphorus centers and the nucleophilic nature of alcohol substrates [11]. Under appropriate conditions, direct nucleophilic attack occurs without requiring additional activation, though reaction rates are generally slower than catalyzed processes.

| Approach | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Direct thermal reaction | 180-220 | Atmospheric | 8-12 | 60-75 |

| Microwave-assisted synthesis | 120-150 | Atmospheric | 0.5-2 | 70-85 |

| Solvent-mediated coupling | 100-140 | Atmospheric | 4-8 | 65-80 |

| High-pressure conditions | 150-200 | 5-15 | 2-6 | 75-90 |

Catalyst-free approaches offer environmental advantages through reduced chemical waste generation and simplified downstream processing, making them attractive for sustainable manufacturing applications [12] [11].

Solvent-Free Production Techniques

Solvent-free synthesis methodologies align with green chemistry principles by eliminating organic solvents, reducing environmental impact, and simplifying product isolation procedures [14] [13] [15]. These techniques have demonstrated particular effectiveness for triisotridecyl phosphite production due to the liquid nature of isotridecanol at reaction temperatures.

Neat reactant mixing represents the most straightforward solvent-free approach, where liquid isotridecanol serves as both reactant and reaction medium [15]. This technique operates at temperatures of 80-120°C, utilizing thermal heating to maintain reaction fluidity. Processing times typically range from 4-8 hours, with the primary advantage being simple equipment requirements and elimination of solvent recovery operations.

Ball milling synthesis utilizes mechanical energy to facilitate chemical bond formation without requiring elevated temperatures [13]. This technique operates at room temperature, applying mechanical force through high-energy ball milling to activate reactants and promote phosphite formation. Reaction times are dramatically reduced to 10-30 minutes, achieving fast reaction completion through mechanochemical activation.

Continuous flow reactor systems enable solvent-free production with enhanced heat and mass transfer characteristics [16] [17]. These systems operate at temperatures of 70-100°C with residence times of 20-60 seconds, providing continuous operation capabilities. Research has demonstrated kilogram-scale production rates of 18.4 kg/h for related phosphite compounds using similar continuous flow approaches [16].

The continuous flow methodology offers several advantages, including precise temperature control, excellent mixing characteristics, and scalable operation from laboratory to industrial scales [18] [16]. The short residence times minimize thermal decomposition while maximizing throughput efficiency.

Solid-phase synthesis techniques utilize supported reactants or heterogeneous reaction conditions to eliminate solvent requirements [15]. These methods operate at temperatures of 60-100°C, employing thermal energy combined with solid-phase contact to drive reactions. Processing times range from 2-6 hours, with the primary benefit being complete elimination of solvent waste streams.

| Technique | Temperature (°C) | Energy Input | Processing Time | Advantages |

|---|---|---|---|---|

| Neat reactant mixing | 80-120 | Thermal heating | 4-8 hours | Simple equipment |

| Ball milling synthesis | Room temperature | Mechanical energy | 10-30 minutes | Fast reaction |

| Continuous flow reactor | 70-100 | Thermal + flow | 20-60 seconds | Continuous operation |

| Solid-phase synthesis | 60-100 | Thermal + contact | 2-6 hours | No solvent waste |

Solvent-free techniques demonstrate significant environmental benefits, with life cycle assessments showing 90% reductions in global warming potential and 93% decreases in energy consumption compared to conventional solvent-based processes [19] [20].

Purification and Quality Control Protocols

Comprehensive purification and quality control protocols ensure consistent product quality and compliance with industrial specifications for triisotridecyl phosphite applications [21] [22] [23]. These protocols encompass both physical separation techniques and analytical characterization methods.

Primary purification involves distillation under reduced pressure to separate triisotridecyl phosphite from reaction byproducts and unreacted starting materials [1] [5]. Vacuum distillation operates at pressures of 0.1-1.0 mmHg with vapor temperatures of 180-220°C, preventing thermal decomposition while achieving effective separation. The high boiling point of triisotridecyl phosphite (approximately 260°C at atmospheric pressure) facilitates separation from lower molecular weight impurities [24] [25].

Secondary purification employs column chromatography using silica gel for final polishing when ultra-high purity products are required [18]. This technique effectively removes trace impurities and achieves purities exceeding 98.5% as determined by high-performance liquid chromatography analysis [18].

Gas chromatography serves as the primary analytical method for purity determination, utilizing flame ionization detection to quantify triisotridecyl phosphite content and identify impurities [22] [26]. Typical analytical conditions employ non-polar capillary columns with temperature programming from 70°C to 300°C. Detection limits of 0.1-1 ppm enable identification of trace contaminants that could affect product performance.

High-performance liquid chromatography provides complementary analysis, particularly for thermally labile impurities that may decompose during gas chromatographic analysis [21] [23]. Reverse-phase chromatography with ultraviolet detection offers detection limits of 1-10 ppm for most organic impurities.

Nuclear magnetic resonance spectroscopy using phosphorus-31 detection provides definitive structural confirmation and quantitative analysis of phosphorus-containing species [8] [27]. The triisotridecyl phosphite exhibits a characteristic chemical shift at approximately +140 ppm, with integration providing accurate concentration determination [28] [29].

Mass spectrometry, typically coupled with gas chromatography, enables molecular structure confirmation and identification of unknown impurities [26]. Electron ionization produces characteristic fragmentation patterns that confirm the triisotridecyl phosphite structure and distinguish it from related compounds.

Physical property measurements include refractive index determination, with triisotridecyl phosphite exhibiting n₂₀ᴰ = 1.46 ± 0.01 [25]. Acid value testing quantifies hydrolysis products, with specifications typically requiring values below 0.5 mg potassium hydroxide per gram [30].

Stability testing protocols evaluate hydrolysis resistance under controlled humidity and temperature conditions [28] [31]. These tests simulate storage and application conditions to predict product shelf life and performance characteristics.

| Analysis Method | Parameter Measured | Detection Limit | Typical Specification |

|---|---|---|---|

| Gas Chromatography (GC) | Purity and impurities | 0.1-1 ppm | >95% purity |

| High Performance Liquid Chromatography (HPLC) | Product composition | 1-10 ppm | >90% target compound |

| Nuclear Magnetic Resonance (³¹P NMR) | Phosphorus environment | 0.1 mol% | Single peak at +140 ppm |

| Mass Spectrometry (GC-MS) | Molecular structure | 0.01-0.1 ppm | Molecular ion confirmation |

| Refractive Index Measurement | Optical properties | ±0.0001 | n₂₀ᴰ = 1.46±0.01 |

| Acid Value Determination | Hydrolysis products | 0.1 mg KOH/g | <0.5 mg KOH/g |

Thermal Stability and Decomposition Profiles

Triisotridecyl phosphite exhibits exceptional thermal stability characteristics that position it as a superior choice for high-temperature polymer processing applications. The compound demonstrates remarkable resistance to thermal decomposition under normal processing conditions, with no decomposition occurring when used according to established specifications [1] [2] [3]. The material maintains structural integrity up to its boiling point of 520.01°C [4], providing an extensive operational temperature window for industrial applications.

The flash point of triisotridecyl phosphite occurs at 154°C [1] [4], indicating good thermal safety margins during processing operations. This relatively high flash point, combined with the high boiling point, establishes the compound's suitability for applications requiring elevated processing temperatures. Studies indicate that triisotridecyl phosphite demonstrates superior performance in high-temperature applications compared to many conventional phosphite stabilizers [4].

Under extreme thermal stress conditions, such as fire exposure, triisotridecyl phosphite undergoes decomposition to form phosphorous oxides and phosphine compounds [2] [3]. However, under controlled processing conditions typically encountered in polymer manufacturing, the compound remains thermally stable and maintains its stabilizing efficacy.

The hydrolytic stability of triisotridecyl phosphite presents a more complex profile. Research indicates a hydrolysis half-life of 0.43 hours at pH 7 and 23°C [6], suggesting moderate resistance to aqueous degradation. This characteristic necessitates careful moisture control during storage and processing to maintain optimal stabilizer performance.

| Parameter | Value/Description | Reference |

|---|---|---|

| Thermal Decomposition Temperature | No decomposition if used according to specifications | [1] [2] [3] |

| Flash Point (°C) | 154 | [1] [4] |

| Boiling Point (°C) | 520.01 | [4] |

| Temperature Processing Stability | Superior performance in high-temperature applications | [4] |

| Decomposition Products | Phosphorous oxides, phosphine (under fire conditions) | [2] [3] |

| Hydrolysis Half-life | 0.43 hours (pH 7, 23°C) | [6] |

| Oxidation Temperature Threshold | Not sensitive to direct oxygen attack at room temperature | [7] |

| Storage Temperature Range (°C) | 10 - 30 (recommended storage) | [8] |

Solubility Behavior in Organic Matrices

The solubility characteristics of triisotridecyl phosphite reveal distinct patterns that directly influence its effectiveness in various polymer systems. The compound exhibits complete insolubility in water, with solubility levels below 0.1 mg/L [4] [2], reflecting its highly hydrophobic nature due to the extensive alkyl chain structure and high log P value of 16.73 [4].

In contrast, triisotridecyl phosphite demonstrates excellent solubility in most organic solvents [2] [9], including alcohols and ethers [10] [11]. This broad organic solvent compatibility facilitates its incorporation into diverse polymer matrices during processing operations.

The compatibility profile with specific polymer systems demonstrates exceptional performance across multiple material categories. Triisotridecyl phosphite exhibits excellent compatibility with polyvinyl chloride (PVC) [4] [12] [13], polyurethane [4] [12] [13], acrylonitrile butadiene styrene (ABS) [4] [12] [14], and polyethylene terephthalate (PET) [4] [15]. Good compatibility is observed with polyethylene [4], polycarbonate [4] [14], and various rubber matrices including styrene-butadiene rubber (SBR) and chloroprene rubber (CR) [12] [13].

The superior compatibility stems from the compound's ability to integrate effectively within polymer matrices without causing phase separation or migration issues during processing. This characteristic prevents degradation during polymer processing operations [4], maintaining both the mechanical properties of the base polymer and the stabilizing efficacy of the additive.

| Solvent/Matrix | Solubility/Compatibility | Reference |

|---|---|---|

| Water | Insoluble (<0.1 mg/L) | [4] [2] |

| Organic Solvents | Soluble in most organic solvents | [2] [9] |

| Polyvinyl Chloride (PVC) | Excellent compatibility | [4] [12] [13] |

| Polyethylene | Good compatibility | [4] |

| Polypropylene | Good compatibility | [14] |

| Polyurethane | Excellent compatibility | [4] [12] [13] |

| ABS (Acrylonitrile Butadiene Styrene) | Excellent compatibility | [4] [12] [14] |

| Polycarbonate | Good compatibility | [4] [14] |

| Polyethylene Terephthalate (PET) | Excellent compatibility | [4] [15] |

| Rubber Matrices | Good compatibility (SBR, CR) | [12] [13] |

Reactivity with Oxygen and Moisture

The reactivity profile of triisotridecyl phosphite with oxygen and moisture represents critical factors influencing its storage, handling, and application performance. Under ambient conditions, triisotridecyl phosphite demonstrates minimal sensitivity to direct oxygen attack at room temperature [7]. This characteristic provides stability during normal storage and handling operations, reducing the risk of premature oxidation and degradation.

However, elevated temperatures can promote oxidation reactions, leading to the formation of phosphorous oxides [16] [7]. This temperature-dependent oxidation behavior necessitates careful temperature control during processing to maintain stabilizer integrity and performance.

Moisture sensitivity represents a more significant reactivity concern for triisotridecyl phosphite. The compound undergoes hydrolysis in the presence of water, producing phosphorous acid and isotridecanol as primary hydrolysis products [1] [2] [17]. The hydrolysis reaction proceeds according to the general mechanism characteristic of phosphite esters, where water molecules attack the phosphorus center, leading to P-O bond cleavage and alcohol liberation.

Under controlled humidity conditions of 85% relative humidity at 60°C, triisotridecyl phosphite demonstrates a hydrolysis half-life of 0.43 hours [6], indicating rapid hydrolytic degradation under severe moisture exposure. This sensitivity necessitates proper storage in dry, well-ventilated environments and moisture exclusion during processing operations.

The compound exhibits incompatibility with strong oxidizing agents [1] [2] [3], acids, and bases [1] [2], which can accelerate hydrolysis and degradation processes. These incompatibilities require careful consideration during formulation and storage to prevent antagonistic interactions that could compromise stabilizer performance.

Triisotridecyl phosphite functions effectively as a hydroperoxide decomposer [18] [19], converting harmful hydroperoxide species into stable products and thereby preventing propagation of oxidative degradation chains in polymer systems. This reactivity represents the fundamental mechanism by which the compound provides antioxidant protection.

| Reactive Species/Condition | Reactivity/Behavior | Products/Effects | Reference |

|---|---|---|---|

| Oxygen (O₂) at Room Temperature | Not sensitive to direct attack | No reaction under normal conditions | [7] |

| Oxygen at High Temperature | Can undergo oxidation reactions | Phosphorous oxides formation | [16] [7] |

| Moisture/Water | Sensitive to moisture; undergoes hydrolysis | Phosphorous acid + isotridecanol | [1] [2] [17] |

| Strong Oxidizing Agents | Reacts readily | Oxidized phosphite compounds | [1] [2] [3] |

| Acids | Incompatible; can cause degradation | Hydrolysis products + acid salts | [1] [2] |

| Bases | Incompatible; can cause degradation | Hydrolysis products + base salts | [1] [2] |

| Hydroperoxides | Acts as hydroperoxide decomposer | Phosphate conversion | [18] [19] |

Comparative Physicochemical Analysis with Phenolic Antioxidants

The comparative analysis between triisotridecyl phosphite and phenolic antioxidants reveals complementary characteristics that explain their synergistic application in polymer stabilization systems. The fundamental mechanism of action distinguishes these two antioxidant classes: triisotridecyl phosphite functions as a hydroperoxide decomposer (secondary antioxidant) [11] [20] [18], while phenolic antioxidants operate as hydrogen donors (primary antioxidants) [11] [20] [18].

Thermal stability comparisons demonstrate the superior high-temperature performance of triisotridecyl phosphite, with its boiling point of 520°C significantly exceeding most phenolic antioxidants [4] [7] [20]. This enhanced thermal stability enables effective stabilization during high-temperature polymer processing operations where phenolic antioxidants may undergo thermal degradation.

The molecular weight differential represents another significant distinction. Triisotridecyl phosphite exhibits a high molecular weight of 629.03 g/mol [4] [20], compared to phenolic antioxidants that typically range from 200-600 g/mol [20]. This molecular weight advantage translates to excellent migration resistance [4] [21] [20], reducing the risk of stabilizer loss during long-term polymer aging.

Volatility characteristics favor triisotridecyl phosphite with its extremely low vapor pressure of less than 0.00000114 Pa [4] [20], compared to the moderate to low volatility of phenolic antioxidants [20]. This low volatility contributes to processing stability and reduces emissions during polymer manufacturing operations.

Color stability performance demonstrates the superior capability of triisotridecyl phosphite in maintaining clarity and preventing yellowing [20] [18]. While phenolic antioxidants provide good stabilization, they may contribute to initial yellowing in certain polymer systems [20] [18].

Hydrolytic stability presents a mixed comparison profile. Phenolic antioxidants generally exhibit good to excellent hydrolytic stability [20] [22] [6], while triisotridecyl phosphite shows moderate resistance with its 0.43-hour half-life at pH 7 [6]. This characteristic necessitates moisture control measures when using triisotridecyl phosphite.

The environmental profile strongly favors triisotridecyl phosphite due to its phenol-free structure [12] [20] [23], addressing environmental concerns associated with certain phenolic antioxidant structures. This characteristic positions triisotridecyl phosphite as an environmentally responsible choice for polymer stabilization applications.

Synergistic effects represent a critical aspect where both antioxidant types demonstrate optimal performance when used in combination [20] [18] [19]. The complementary mechanisms of primary and secondary antioxidation provide comprehensive protection against oxidative degradation, exceeding the performance achievable with either antioxidant class alone.

| Property/Characteristic | Triisotridecyl Phosphite | Phenolic Antioxidants | Reference |

|---|---|---|---|

| Mechanism of Action | Hydroperoxide decomposer (secondary antioxidant) | Hydrogen donor (primary antioxidant) | [11] [20] [18] |

| Thermal Stability | Excellent (up to 520°C boiling point) | Good (varies by structure) | [4] [7] [20] |

| Molecular Weight | High (629.03 g/mol) | Moderate (typically 200-600 g/mol) | [4] [20] |

| Volatility | Very low (vapor pressure <0.00000114 Pa) | Moderate to low | [4] [20] |

| Color Stability Performance | Superior color hold and clarity maintenance | Good but may cause initial yellowing | [20] [18] |

| Hydrolytic Stability | Moderate (0.43 h half-life at pH 7) | Generally good to excellent | [20] [22] [6] |

| Environmental Profile | Phenol-free, environmentally friendly | Some concerns with certain phenolic structures | [12] [20] [23] |

| Migration Resistance | Excellent due to high molecular weight | Moderate to good | [4] [21] [20] |

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 126 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 124 of 126 companies with hazard statement code(s):;

H317 (98.39%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H413 (22.58%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Plastics -> Heat stabilisers

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.